molecular formula C21H23N3O3S B244256 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide

Número de catálogo B244256
Peso molecular: 397.5 g/mol
Clave InChI: SGOMVBKSGIWLIQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide, also known as BBIBP 118, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 inhibits the activity of the protein HDM2, which is overexpressed in many types of cancer. HDM2 is an important negative regulator of the tumor suppressor protein p53. By inhibiting HDM2, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 can activate p53 and induce apoptosis in cancer cells. In addition, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 can inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has been shown to have minimal toxicity in normal cells and tissues. In preclinical studies, it has been well-tolerated and has not caused any significant adverse effects. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has also been found to have good pharmacokinetic properties, including high oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 is its potent anti-tumor activity in a variety of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 is its specificity for HDM2. This may limit its effectiveness in tumors that do not overexpress HDM2. In addition, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has not been extensively studied in combination with other cancer therapies, so its potential for use in combination therapies is not yet known.

Direcciones Futuras

There are several future directions for the development of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118. One potential direction is the evaluation of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is the development of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 derivatives with improved specificity and potency. Finally, the use of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 as a diagnostic tool for tumors that overexpress HDM2 could also be explored.

Métodos De Síntesis

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 can be synthesized using a multi-step synthetic route. The synthesis involves the condensation of 2-aminobenzothiazole with butyryl chloride to form the butyrylamino derivative. The resulting compound is then coupled with 4-isopropoxybenzoyl chloride to yield N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118. The purity of the compound can be improved through recrystallization and column chromatography.

Aplicaciones Científicas De Investigación

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide 118 has been found to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread.

Propiedades

Fórmula molecular

C21H23N3O3S

Peso molecular

397.5 g/mol

Nombre IUPAC

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C21H23N3O3S/c1-4-5-19(25)24-21-23-17-11-8-15(12-18(17)28-21)22-20(26)14-6-9-16(10-7-14)27-13(2)3/h6-13H,4-5H2,1-3H3,(H,22,26)(H,23,24,25)

Clave InChI

SGOMVBKSGIWLIQ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C

SMILES canónico

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.